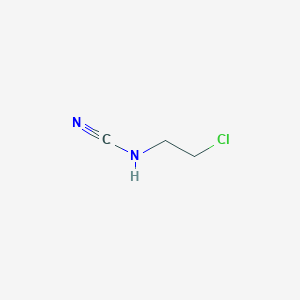
N-(2-Chloroethyl)cyanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Chloroethyl)cyanamide: is an organic compound characterized by the presence of a chloroethyl group attached to a cyanamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions:
Base-Mediated Aminoalkylation: One common method involves the base-mediated aminoalkylation of aryl thiourea with halides.
Iron-Mediated Desulfurization: Another method involves the iron-mediated desulfurization of isothiocyanates under mild reaction conditions.
Oxidation-Cyanation: An operationally simple oxidation-cyanation method uses N-chlorosuccinimide and zinc cyanide as reagents.
Industrial Production Methods: Industrial production often involves large-scale synthesis using the above methods, optimized for higher yields and cost-effectiveness. Continuous-flow processes and safer electrophilic cyanation reagents are also employed to enhance safety and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions:
Nucleophilic Substitution: N-(2-Chloroethyl)cyanamide undergoes nucleophilic substitution reactions, where the chloroethyl group is replaced by various nucleophiles.
Cycloaddition Reactions: The compound can participate in transition-metal catalyzed cycloaddition reactions, forming heterocycles.
Dimerization: It can dimerize to form 2-cyanoguanidine (dicyandiamide) or trimerize to form melamine.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols under basic conditions.
Cycloaddition: Transition metals like palladium or nickel are used as catalysts.
Dimerization: This reaction is typically acid-catalyzed or occurs at low temperatures.
Major Products:
- 2-Cyanoguanidine (Dicyandiamide)
- Melamine
- Various heterocycles
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(2-Chloroethyl)cyanamide is used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology and Medicine:
Industry: In the industrial sector, it is used in the production of polymers, resins, and other materials. It also finds applications in agriculture as a nitrification inhibitor .
Wirkmechanismus
Molecular Targets and Pathways: N-(2-Chloroethyl)cyanamide exerts its effects through various mechanisms, including the inhibition of specific enzymes and the disruption of cellular processes. For example, it can inhibit carbonic anhydrase and cathepsin K, affecting metabolic pathways and cellular functions .
Vergleich Mit ähnlichen Verbindungen
- N-Cyano-N-phenyl-p-toluenesulfonamide (NCTS)
- 2-Cyanoguanidine (Dicyandiamide)
- Melamine
Uniqueness: N-(2-Chloroethyl)cyanamide is unique due to its chloroethyl group, which imparts distinct reactivity and chemical properties compared to other cyanamide derivatives. This makes it particularly useful in specific synthetic applications and industrial processes .
Eigenschaften
Molekularformel |
C3H5ClN2 |
|---|---|
Molekulargewicht |
104.54 g/mol |
IUPAC-Name |
2-chloroethylcyanamide |
InChI |
InChI=1S/C3H5ClN2/c4-1-2-6-3-5/h6H,1-2H2 |
InChI-Schlüssel |
NVAABIDUCJHJKR-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)NC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


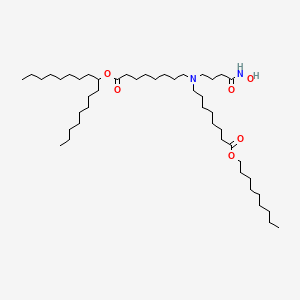
![3-[(Ethylsulfanyl)methyl]-6-(3-iodophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13354822.png)


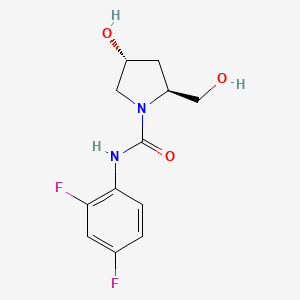
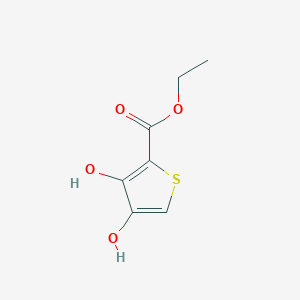
![5-(benzenesulfonyl)-11-(2,6-difluoro-3,5-dimethoxyphenyl)-13-ethyl-5,7,11,13-tetrazatricyclo[7.4.0.02,6]trideca-1,3,6,8-tetraen-12-one](/img/structure/B13354851.png)
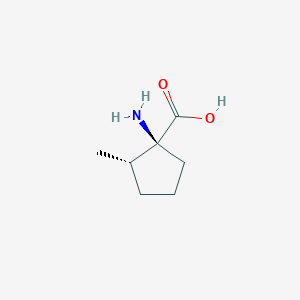
![2-Methyl-3-[6-(2-pyrazinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]imidazo[1,2-a]pyridine](/img/structure/B13354856.png)


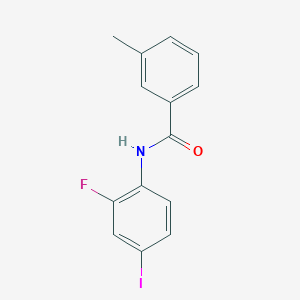
![ethyl 3-methyl-1,8-dioxo-6-phenyl-1H,8H-pyrano[3,4-c]pyran-4-carboxylate](/img/structure/B13354878.png)
![(6-Fluoro-2-phenyl-4H-benzo[d][1,3]dioxin-8-yl)methyl 2-(methylthio)nicotinate](/img/structure/B13354885.png)
